5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through the Biginelli reaction, which is a one-pot, three-component reaction involving an aromatic aldehyde, ethyl acetoacetate, and urea. This reaction is typically carried out in ethanol as a solvent, with a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, and the catalyst can be reused without significant loss in yield.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted dihydropyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiproliferative, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation or decreased microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one
- 3,4-Dihydropyrimidin-2(1H)-one derivatives
Uniqueness
5-((2-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorophenyl group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6340-70-1 |
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Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
5-(2-chloroanilino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-3-1-2-4-7(6)13-8-5-12-10(16)14-9(8)15/h1-4,8,13H,5H2,(H2,12,14,15,16) |
InChI Key |
UHWSPEVUOWFWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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